

Synthesis of Benzoxazinone Derivatives: Application Notes and Experimental Protocols

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Compound of Interest

Compound Name:	6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various benzoxazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2]} The protocols outlined below are based on established synthetic methodologies, offering a practical guide for researchers in academic and industrial settings.

Introduction

Benzoxazinone derivatives are bicyclic compounds containing a benzene ring fused to an oxazine ring. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities.^[1] This document details two common and effective methods for the synthesis of 4H-3,1-benzoxazin-4-one derivatives, a prominent isomeric form. The first protocol describes the synthesis of 2-substituted benzoxazinones from anthranilic acid and acyl chlorides, a classical and widely used method. The second protocol details a one-pot synthesis utilizing cyanuric chloride as a cyclizing agent, offering a mild and efficient alternative.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized benzoxazinone derivatives, including their structure, yield, melting point, and key spectral data for characterization.

Table 1: Synthesis and Characterization Data of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives

Compound	Structure	R-Group	Yield (%)	Melting Point (°C)	Reference
1a		Phenyl	85	122-124	[3]
1b		4-Nitrophenyl	86	202-204	[3]
1c		Furan-2-yl	78	106-108	[3]
1d		N- Phthaloylmethyl	82	261-263	[3][4]
1e		Methyl	79-100	80-82	[5]
1f		7-Nitro, 2-Methyl	-	-	[6]

Table 2: Spectroscopic Data for Selected Benzoxazinone Derivatives

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (ν , cm ⁻¹)	Reference
1d	4.90 (s, 2H), 7.38 - 8.82 (m, 8H)	52.7, 119.8, 122.3, 124.4, 124.5, 131.0, 132.0, 134.2, 135.2, 138.6, 165.7, 167.8, 167.9	1776, 1711, 1688, 1647, 1591, 1529, 1258, 1088	[4][7]
1e	2.38 (s, 3H), 7.05 (d, 1H), 7.14 (dd, 1H), 8.00 (d, 1H), 3.91 (s, 3H, for 7-methoxy derivative)	21.5, 56.5, 109.1, 109.5, 117.1, 130.2, 149.0, 159.2, 161.5, 166.3 (for 7-methoxy derivative)	1747, 1610	[8]

Table 3: Biological Activity of Selected Benzoxazinone Derivatives

Compound Type	Biological Activity	Target	IC ₅₀ / K _i	Reference
2-Arylbenzoxazinones	α -Chymotrypsin Inhibition	α -Chymotrypsin	6.5 - 341.1 μ M (IC ₅₀)	[9]
2-Benzylxy-5-methyl-4H-3,1-benzoxazin-4-one	Serine Protease Inhibition	Human Leukocyte Proteinase 3	1.8 nM (K _i)	[10]
Substituted 4H-3,1-benzoxazin-4-ones	Cathepsin G Inhibition	Cathepsin G	0.84 - 5.5 μ M (IC ₅₀)	[11]
Benzoxazolone derivatives	Anti-inflammatory	IL-6	5.09 - 10.14 μ M (IC ₅₀)	[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Acyl Chlorides

This protocol describes a general method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones via the acylation of anthranilic acid followed by cyclization. The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution yields the corresponding 2-substituted-3,1-benzoxazin-4-one derivative.

Materials:

- Anthranilic acid
- Substituted benzoyl chloride (or other acyl chloride)
- Triethylamine
- Chloroform
- Distilled water
- Anhydrous sodium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in chloroform.
- Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
- Slowly add the desired acyl chloride (1 equivalent) to the stirred mixture.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After completion of the reaction, wash the organic layer with distilled water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-4H-3,1-benzoxazin-4-one.

Protocol 2: One-Pot Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride

This protocol outlines a one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones using cyanuric chloride as an efficient cyclizing agent under mild conditions.^[3] This method avoids the need for heating or microwave irradiation.

Materials:

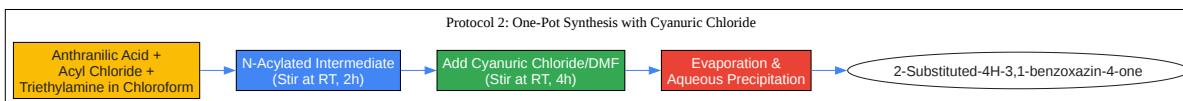
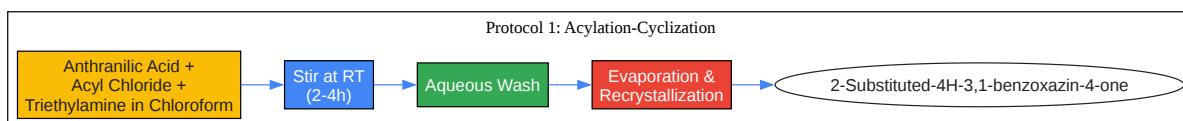
- Anthranilic acid
- Acyl chloride derivative
- Triethylamine
- Chloroform
- Cyanuric chloride
- Dimethylformamide (DMF)
- Distilled water
- Ice
- Standard laboratory glassware and purification apparatus

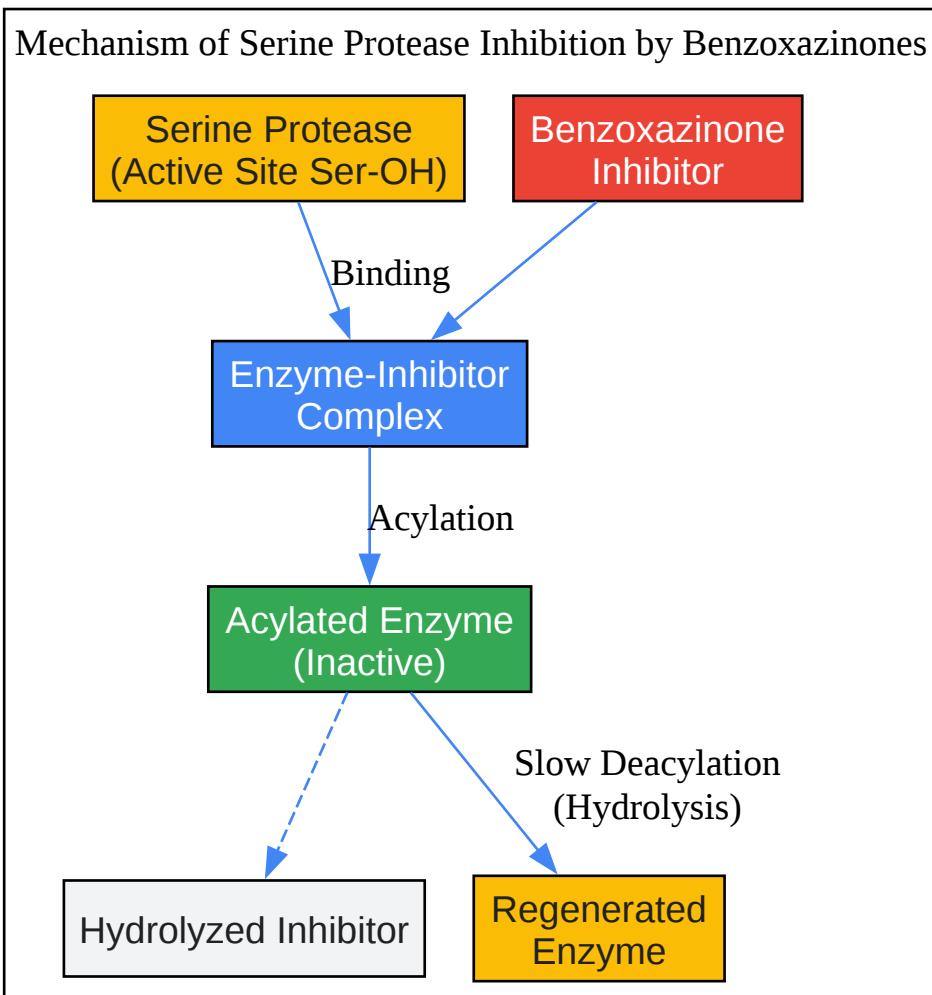
Procedure:

- To a stirred solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform, add the acyl chloride (1 equivalent).
- Stir the mixture at room temperature for 2 hours to form the N-acylated anthranilic acid intermediate.
- In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.
- Add the cyanuric chloride/DMF solution to the reaction mixture and continue stirring for an additional 4 hours at room temperature.
- After the reaction is complete, evaporate the solvent under vacuum.
- Pour the residue into a mixture of distilled water and ice and stir.
- Collect the precipitated solid by filtration, wash with cold water, and dry.
- Recrystallize the crude product from an appropriate solvent to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.

Visualizations

Experimental Workflow Diagrams





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